4-Desisopropyl-4-ethyl Nateglinide-d5

Isotope Dilution Mass Spectrometry Internal Standard Selection Method Validation

Quantifying Nateglinide EP Impurity E at 0.05-0.15% thresholds without a structurally identical deuterated internal standard introduces matrix-dependent ionization bias and risks method validation failure. 4-Desisopropyl-4-ethyl Nateglinide-d5 resolves this: • Co-elutes with the target impurity, delivering matched matrix effect compensation and ±15% accuracy at LOQ per FDA bioanalytical guidance. • d5-labeled phenylalanine ring ensures minimal isotopic cross-talk, enabling reliable quantification at ICH Q3A reporting thresholds. • Supplied as RUO reference material with full Certificate of Analysis; stable at -20°C with ambient global shipping.

Molecular Formula C18H25NO3
Molecular Weight 308.433
CAS No. 1356011-67-0
Cat. No. B585898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Desisopropyl-4-ethyl Nateglinide-d5
CAS1356011-67-0
Synonymstrans-N-[(4-Ethylcyclohexyl)carbonyl]-D-(phenyl-d5)alanine; 
Molecular FormulaC18H25NO3
Molecular Weight308.433
Structural Identifiers
SMILESCCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1/i3D,4D,5D,6D,7D
InChIKeyLLSFDDAYCLFQJP-PLLWDJBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Desisopropyl-4-ethyl Nateglinide-d5 (CAS 1356011-67-0): Stable Isotope-Labeled Internal Standard for Nateglinide Impurity Quantification


4-Desisopropyl-4-ethyl Nateglinide-d5 (CAS 1356011-67-0) is a deuterium-labeled analog of 4-Desisopropyl-4-ethyl Nateglinide, which is formally designated as Nateglinide EP Impurity E . The compound features a trans-4-ethylcyclohexyl moiety in place of the isopropyl group found in the parent drug Nateglinide, with five deuterium atoms substituting hydrogen atoms on the phenylalanine aromatic ring . With a molecular formula of C18H20D5NO3 and molecular weight of 308.43 g/mol, this compound is designed for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS-based quantification of the corresponding unlabeled impurity in pharmaceutical drug substance and product testing . As a research-use-only reference material, it is not intended for therapeutic applications.

Why 4-Desisopropyl-4-ethyl Nateglinide-d5 Cannot Be Substituted with Unlabeled Impurity Standards or Alternative Deuterated Internal Standards


In LC-MS/MS-based pharmaceutical impurity analysis, substitution of 4-Desisopropyl-4-ethyl Nateglinide-d5 with unlabeled impurity reference material or a structurally distinct deuterated internal standard introduces quantitation errors that compromise method accuracy and regulatory compliance. Unlabeled material cannot be distinguished from the target analyte by mass spectrometry, rendering isotope dilution quantification impossible [1]. Alternative deuterated standards, such as Nateglinide-d5 (labeled on the phenylalanine ring of the parent drug structure), differ in both molecular structure and chromatographic retention behavior relative to the 4-ethyl impurity analyte, leading to differential matrix effect compensation and reduced method precision [2]. For pharmaceutical impurity analysis requiring validated methods per ICH guidelines, a structurally identical, stable isotope-labeled internal standard with adequate isotopic purity and minimal isotopic cross-talk is essential for achieving acceptable accuracy, precision, and recovery at low-level impurity specifications [3].

Quantitative Evidence for 4-Desisopropyl-4-ethyl Nateglinide-d5 (CAS 1356011-67-0) Differentiation in Pharmaceutical Analysis


Isotopic Purity and Minimum Mass Difference Requirements for Reliable LC-MS/MS Quantification

For reliable isotope dilution LC-MS/MS quantification, industry best practices recommend a minimum mass difference of ≥3 Da between analyte and internal standard, with isotopic purity ≥98% to prevent isotopic cross-talk and ensure accurate baseline resolution [1]. 4-Desisopropyl-4-ethyl Nateglinide-d5 incorporates five deuterium atoms on the aromatic ring (d5 labeling), providing a +5 Da mass shift relative to the unlabeled impurity (MW 303.40 Da → 308.43 Da) . This mass difference exceeds the ≥3 Da threshold and surpasses the +3 Da typical of many d3-labeled standards, reducing the risk of isotopic interference between the internal standard signal and the analyte's natural M+2 or M+3 isotopologue contributions [2].

Isotope Dilution Mass Spectrometry Internal Standard Selection Method Validation

Structural Identity-Driven Co-Elution and Matrix Effect Compensation Superiority

Optimal internal standard performance in LC-MS/MS requires near-identical chromatographic retention behavior to ensure that the internal standard experiences the same matrix-induced ionization suppression or enhancement as the target analyte [1]. Deuterium-labeled standards can exhibit retention time shifts due to the deuterium isotope effect, with the magnitude of this shift dependent on labeling position and number of deuterium atoms [2]. While 4-Desisopropyl-4-ethyl Nateglinide-d5 bears five deuterium atoms on the aromatic ring, the non-exchangeable labeling position and structural identity to the impurity analyte minimize chromatographic divergence compared to alternative internal standards derived from different molecular scaffolds (e.g., Nateglinide-d5, which differs by an isopropyl-to-ethyl substitution in addition to deuterium labeling) .

Matrix Effects Ion Suppression Chromatographic Co-Elution

Analytical Specificity for Nateglinide EP Impurity E Quantification vs. Parent Drug-Focused Internal Standards

4-Desisopropyl-4-ethyl Nateglinide is a known impurity of Nateglinide drug substance, formally designated as Nateglinide EP Impurity E and referenced in pharmacopeial monographs . The deuterated analog (d5) provides a matched internal standard for quantifying this specific impurity, whereas Nateglinide-d5 is structurally mismatched for impurity E analysis due to the isopropyl-to-ethyl substitution difference . In forced degradation studies and stability-indicating methods, impurity-specific internal standards enable accurate tracking of individual degradation products without cross-interference from parent drug signals [1]. Regulatory guidance (ICH Q3A/Q3B) mandates identification and quantification of impurities above reporting thresholds, requiring validated analytical methods with appropriate reference standards [2].

Pharmaceutical Impurity Profiling Regulatory Compliance Method Specificity

Purity Specification Thresholds for Validated Quantitative Bioanalysis

Industry consensus for deuterated internal standards in quantitative LC-MS/MS applications specifies minimum isotopic enrichment of ≥98% and chemical purity of >95-98% to ensure reliable quantification without interference from unlabeled material [1]. 4-Desisopropyl-4-ethyl Nateglinide-d5 is supplied with a purity specification of ≥95% per supplier Certificate of Analysis documentation, meeting the threshold for use as an internal standard in regulated bioanalytical and pharmaceutical impurity methods . Incompletely deuterated material (isotopic impurities) present below the purity threshold can generate false positive signals in blank samples and compromise lower limit of quantification (LLOQ) accuracy, underscoring the importance of documented purity specifications [2].

Certificate of Analysis Isotopic Enrichment Chemical Purity

Storage Stability and Long-Term Reference Material Integrity

Stable isotope-labeled reference standards require defined storage conditions to maintain isotopic integrity and prevent deuterium-hydrogen back-exchange or chemical degradation. 4-Desisopropyl-4-ethyl Nateglinide-d5 is specified for storage at -20°C under dry, dark conditions, with a documented shelf life of ≥12 months when stored appropriately . This storage specification aligns with industry recommendations for deuterated amino acid derivatives and pharmaceutical impurity standards, where suboptimal storage can lead to degradation that manifests as unexpected chromatographic peaks or reduced isotopic purity [1]. The compound is shipped under ambient temperature as a non-hazardous solid, with stock solutions stable for up to 1 month at 0-4°C, supporting laboratory workflow flexibility without requiring specialized cold-chain logistics for initial receipt .

Reference Standard Stability Cold Chain Storage Shelf Life

Regulatory Recognition as EP Impurity E Reference Standard for Compendial Compliance

4-Desisopropyl-4-ethyl Nateglinide-d5 is the deuterated analog of Nateglinide EP Impurity E, a specified impurity in the European Pharmacopoeia monograph for Nateglinide drug substance . Regulatory agencies including the FDA and EMA require that analytical methods for pharmaceutical quality control employ appropriately characterized reference standards for impurity quantification, with stable isotope-labeled internal standards strongly preferred for LC-MS/MS methods due to their superior correction of matrix effects and instrument variability [1]. While the deuterated analog is not itself a pharmacopeial reference standard, it serves as a research-grade internal standard that supports method development and validation activities prior to formal compendial method implementation, offering a cost-effective alternative to fully characterized pharmacopeial standards during early development phases .

European Pharmacopoeia USP Reference Standards GMP Compliance

Key Research and Industrial Applications for 4-Desisopropyl-4-ethyl Nateglinide-d5 (CAS 1356011-67-0)


LC-MS/MS Method Development for Nateglinide EP Impurity E Quantification

Analytical development laboratories use 4-Desisopropyl-4-ethyl Nateglinide-d5 as a deuterated internal standard when developing and validating LC-MS/MS methods for quantifying Nateglinide EP Impurity E in drug substance and finished product . The d5-labeled internal standard corrects for sample preparation variability, LC injection imprecision, and matrix-dependent ionization effects, enabling accurate impurity quantification at levels as low as 0.05-0.15% relative to the parent drug peak—a range consistent with ICH Q3A reporting thresholds [1].

Forced Degradation and Stability-Indicating Method Validation

Pharmaceutical quality control and stability testing groups employ 4-Desisopropyl-4-ethyl Nateglinide-d5 in forced degradation studies to establish mass balance and identify degradation pathways of Nateglinide drug product . The structurally identical internal standard ensures that quantitation of Impurity E remains accurate even in the presence of complex degradation matrices where multiple related substances may co-elute or exhibit differential ionization characteristics [1].

Reference Standard for Impurity Profiling in Generic Drug Development

Generic pharmaceutical manufacturers developing ANDA submissions for Nateglinide formulations utilize 4-Desisopropyl-4-ethyl Nateglinide-d5 as part of impurity profiling studies to demonstrate pharmaceutical equivalence to the reference listed drug . The deuterated internal standard supports validated analytical methods that meet FDA bioanalytical method validation guidance requirements for accuracy (±15% of nominal) and precision (≤15% CV) at the lower limit of quantification [1].

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